Wogonin

Übersicht

Beschreibung

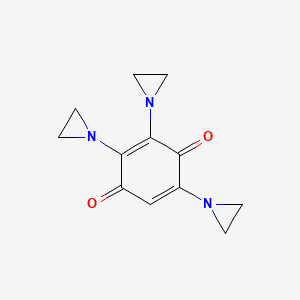

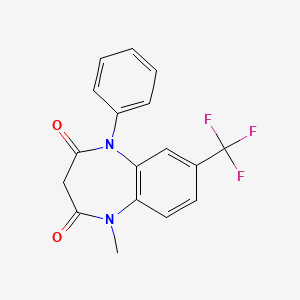

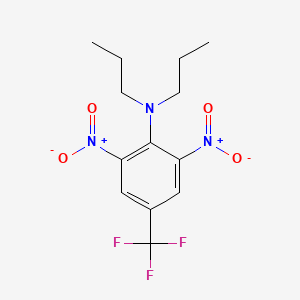

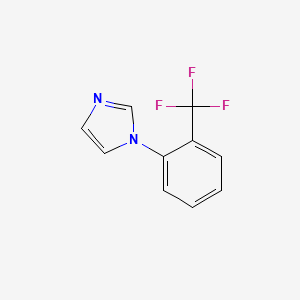

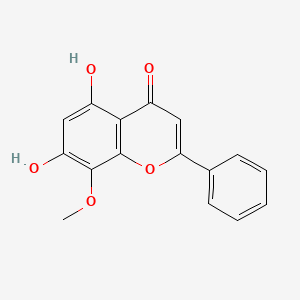

Wogonin is an O-methylated flavone, a type of flavonoid-like chemical compound. It is found in Scutellaria baicalensis and is one of the active ingredients of Sho-Saiko-To, a Japanese herbal supplement . The glycosides of wogonin are known as wogonosides .

Synthesis Analysis

An efficient synthesis of wogonin from benzene-1,3,5-triol as a starting material via seven steps with a total yield of 58% has been reported .Molecular Structure Analysis

Wogonin has been found to exhibit diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections . The molecular mechanisms of how Wogonin mediates the cellular signal pathways and immune responses have been discussed .Chemical Reactions Analysis

Wogonin acts as an inhibitor of inflammation mediators produced by macrophages, lymphocytes, microglia, and endothelial cells. It also serves as a reactive oxygen species (ROS) scavenger .Physical And Chemical Properties Analysis

Wogonin is a flavonoid with a relative molecular weight of 284.26 and a molecular formula of C16H12O5 .Wissenschaftliche Forschungsanwendungen

Treatment of Knee Osteoarthritis

Wogonin has been shown to have direct anti-inflammatory and antioxidative properties . It has been used in a topical cream to treat knee osteoarthritis . The cream has been found to reduce pain, inflammation, and protect the cartilage .

Treatment of Pulmonary Hypertension

Wogonin has been found to have potential in treating cardiovascular diseases . A study has shown that it can inhibit the proliferation, migration, and phenotypic transformation of platelet-derived growth factor-BB (PDGF-BB)-mediated pulmonary arterial smooth muscle cells (PASMCs) . The anti-proliferation effect of wogonin may be achieved by regulating the hypoxia-inducible factor-1α (HIF-1α) pathway .

Anticancer Properties

Wogonin has been found to have strong potential to combat a variety of malignancies . It has been reported to potentiate chemopreventive methods for treating cancer . Studies indicate that wogonin may enhance the effectiveness of some medications that are used in cancer treatment and chemoprevention .

Anti-Inflammatory and Antioxidative Properties

Wogonin, extracted from the plant Scutellaria baicalensis (colloquially known as skullcap), has been shown to have direct anti-inflammatory and antioxidative properties . These properties make it a potential candidate for various therapeutic applications.

Anti-Angiogenesis and Anti-Fibrosis Effects

Wogonin is one of the main active components of Scutellaria baicalensis, which has anti-inflammatory, anti-angiogenesis, and anti-fibrosis effects . These effects could potentially be beneficial in the treatment of various diseases.

Cardiovascular Diseases

Recent studies have indicated that wogonin has great potential in the treatment of cardiovascular diseases including diabetic cardiomyopathy, cardiac hypertrophy, and dilating blood vessels .

Wirkmechanismus

Wogonin, a flavonoid derived from the root of Scutellaria baicalensis, has been widely used in traditional Chinese medicine and is known for its diverse biological activities .

Target of Action

Wogonin primarily targets immune cells such as macrophages, lymphocytes, microglia, and endothelial cells . It also interacts with pulmonary arterial smooth muscle cells (PASMCs) and has been found to affect the hypoxia-inducible factor-1α (HIF-1α) pathway .

Mode of Action

Wogonin exhibits its therapeutic effects by interacting with its targets and modulating their activities. It has been shown to inhibit inflammation mediators produced by its target cells . Moreover, it has been found to modulate the activities of Th1 and Th2 immune cells, resulting in the reduction of inflammation .

Biochemical Pathways

Wogonin is involved in multiple signaling pathways such as ER stress-mediated apoptosis and autophagy, mitogen-activated protein kinase (MAPK), reactive oxygen species (ROS), suppression of transcription factors (NF-κB and AP-1), and intracellular Ca2+ signaling . It also inhibits the PI3K/AKT signaling pathway in macrophages .

Pharmacokinetics

Wogonin exhibits a non-linear pharmacokinetic profile with an elimination half-life of approximately 14 minutes . Many experiments have been conducted to improve its low bioavailability using various methods .

Result of Action

Wogonin has been shown to exhibit diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections . It can effectively inhibit the proliferation, migration, and phenotypic transformation of PDGF-BB-mediated PASMCs . The anti-proliferation effect of wogonin may be achieved by regulating the HIF-1/ NADPH oxidase 4 (NOX4) pathway .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFNNCXVBYBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212557 | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wogonin | |

CAS RN |

632-85-9 | |

| Record name | Wogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WOGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.